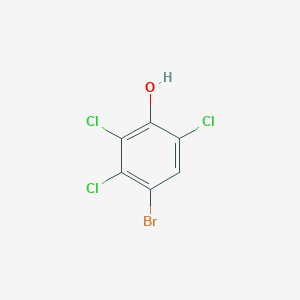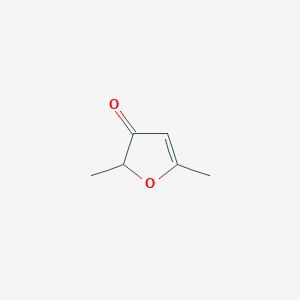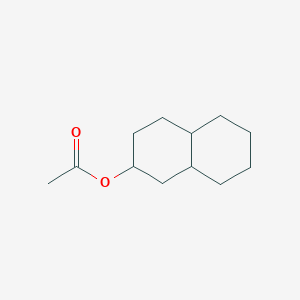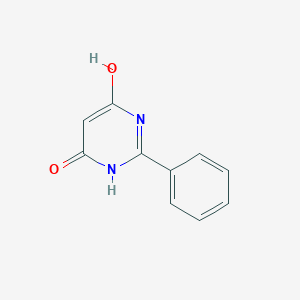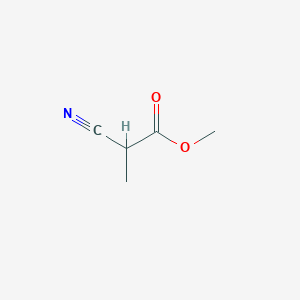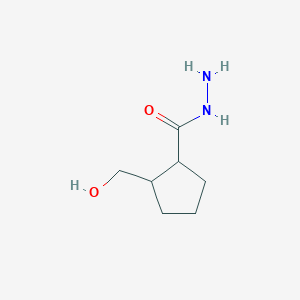
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxobis(1-phenylbutane-1,3-dionato-O,O')vanadium is a useful research compound. Its molecular formula is C20H18O5V and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that vanadium complexes can interact with a variety of biological targets, including enzymes and other proteins .
Mode of Action
For instance, they can bind to proteins and enzymes, altering their function . In some cases, these interactions can lead to changes in cellular processes, such as signal transduction pathways .
Biochemical Pathways
For example, they can inhibit the activity of certain enzymes, disrupt signal transduction pathways, and alter the function of various proteins .
Pharmacokinetics
It’s known that the bioavailability of vanadium complexes can be influenced by factors such as their chemical structure, the presence of other compounds, and the physiological conditions of the body .
Result of Action
For example, they can alter the function of proteins and enzymes, disrupt cellular processes, and even induce cell death in certain cases .
Action Environment
The action, efficacy, and stability of Oxovanadium;1-phenylbutane-1,3-dione can be influenced by various environmental factors. For instance, the presence of other compounds can affect its ability to interact with its targets. Additionally, physiological conditions such as pH and temperature can also influence its action .
特性
CAS番号 |
14767-37-4 |
|---|---|
分子式 |
C20H18O5V |
分子量 |
389.3 g/mol |
IUPAC名 |
oxovanadium(2+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H9O2.O.V/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;/h2*2-7H,1H3;;/q2*-1;;+2 |
InChIキー |
AKWIQDLAMYMHDA-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C1=CC=CC=C1.CC(=O)CC(=O)C1=CC=CC=C1.O=[V] |
異性体SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.O=[V+2] |
正規SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.O=[V+2] |
| 14767-37-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




